
Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of an isopropyl group attached to a piperidine ring, which is further substituted with four methyl groups at positions 2, 2, 6, and 6. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Methyl Groups: The methyl groups are introduced at positions 2, 2, 6, and 6 through alkylation reactions using methylating agents.
Attachment of the Isopropyl Group: The isopropyl group is attached to the piperidine ring via a substitution reaction, often using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and bases are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and substituted piperidines.
Applications De Recherche Scientifique
Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a stabilizer in radical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, coatings, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways. The presence of the isopropyl and methyl groups enhances its stability and reactivity, making it effective in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A similar compound with four methyl groups but without the isopropyl group.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: A hydroxylated derivative with similar structural features.
2,2,6,6-Tetramethylpiperidine-1-oxyl: A stable free radical used in oxidation reactions.
Uniqueness
Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine is unique due to the presence of the isopropyl group, which imparts distinct chemical properties and enhances its stability. This makes it more versatile and effective in various applications compared to its similar counterparts.
Propriétés
Formule moléculaire |
C12H26N2 |
|---|---|
Poids moléculaire |
198.35 g/mol |
Nom IUPAC |
2,2,6,6-tetramethyl-N-propan-2-ylpiperidin-4-amine |
InChI |
InChI=1S/C12H26N2/c1-9(2)13-10-7-11(3,4)14-12(5,6)8-10/h9-10,13-14H,7-8H2,1-6H3 |
Clé InChI |
HXSQEBMGGRYTEY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1CC(NC(C1)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(dimethylamino)propylamino]-3-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride](/img/structure/B12275843.png)
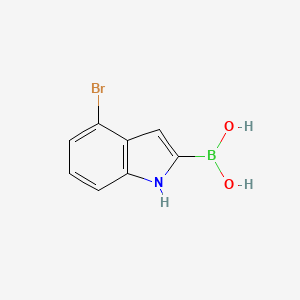
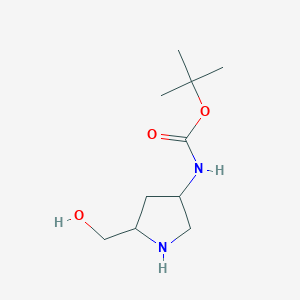
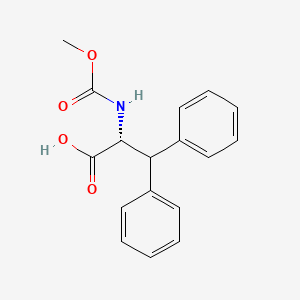
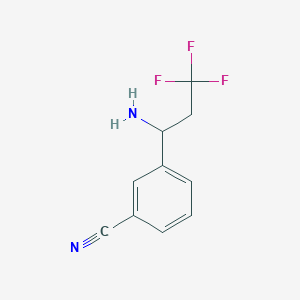
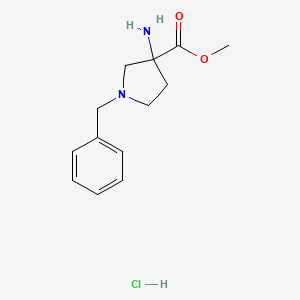
![(2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12275892.png)
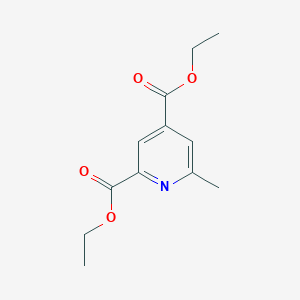
![5-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B12275907.png)
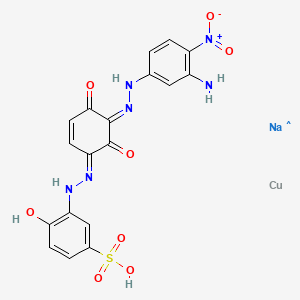
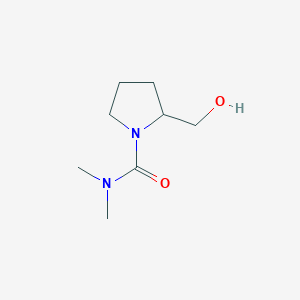
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B12275937.png)
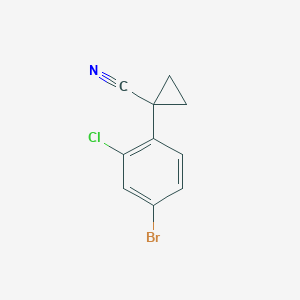
![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B12275952.png)
